molecular formula C12H10F6O6S2Ti B12514592 Titanocene bis(trifluoromethanesulphonate)

Titanocene bis(trifluoromethanesulphonate)

Cat. No.: B12514592
M. Wt: 476.2 g/mol
InChI Key: MLMLNSWRRCLNLH-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of titanium(4+) bis(cyclopentadienide) ditriflate typically involves the reaction of bis(cyclopentadienyl)titanium dichloride with silver trifluoromethanesulfonate in an appropriate solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Cp2TiCl2+2AgOTfCp2Ti(OTf)2+2AgCl\text{Cp}_2\text{TiCl}_2 + 2 \text{AgOTf} \rightarrow \text{Cp}_2\text{Ti(OTf)}_2 + 2 \text{AgCl} Cp2​TiCl2​+2AgOTf→Cp2​Ti(OTf)2​+2AgCl

where Cp represents the cyclopentadienyl ligand and OTf represents the triflate group .

Industrial Production Methods

Industrial production of titanium(4+) bis(cyclopentadienide) ditriflate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified by recrystallization or sublimation techniques .

Chemical Reactions Analysis

Types of Reactions

Titanium(4+) bis(cyclopentadienide) ditriflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Titanium(4+) bis(cyclopentadienide) ditriflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of titanium(4+) bis(cyclopentadienide) ditriflate involves its ability to act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like cycloadditions, cross-couplings, and polymerizations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(cyclopentadienyl)titanium dichloride
  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(cyclopentadienyl)hafnium dichloride
  • Cyclopentadienyltitanium trichloride

Uniqueness

Titanium(4+) bis(cyclopentadienide) ditriflate is unique due to its triflate ligands, which enhance its solubility and reactivity compared to its halide counterparts. This makes it particularly effective as a catalyst in various organic transformations and polymerization processes .

Properties

Molecular Formula

C12H10F6O6S2Ti

Molecular Weight

476.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trifluoromethanesulfonate

InChI

InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+4/p-2

InChI Key

MLMLNSWRRCLNLH-UHFFFAOYSA-L

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+4]

Origin of Product

United States

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